molecular formula C56H73N11O12S2 B3349777 Somatuline Depot CAS No. 2378114-72-6

Somatuline Depot

Katalognummer B3349777
CAS-Nummer: 2378114-72-6
Molekulargewicht: 1156.4 g/mol
InChI-Schlüssel: DEXPIBGCLCPUHE-UISHROKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Somatuline Depot, also known as lanreotide, is a synthetic protein similar to a hormone in the body called somatostatin . It lowers many substances in the body such as insulin and glucagon (involved in regulating blood sugar), growth hormone, and chemicals that affect digestion . It is used in adults to treat acromegaly that cannot be treated with surgery or radiation, carcinoid syndrome, or a certain type of pancreatic or digestive tract tumor that may spread to other parts of the body .


Synthesis Analysis

Lanreotide, the active component of Somatuline Depot, is a synthetic octapeptide analog of natural somatostatin . The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

Lanreotide is a synthetic cyclical octapeptide analog of the natural hormone, somatostatin . Its molecular weight is 1096.34 (base) and its amino acid sequence is: [cyclo S-S]-3- (2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt .

Wissenschaftliche Forschungsanwendungen

Treatment of Gastroenteropancreatic Neuroendocrine Tumours (GEP-NETs)

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of neuroendocrine tumours.

Summary of the Application

Somatuline LP is used in the treatment of gastroenteropancreatic neuroendocrine tumours (GEP-NETs). These are a diverse and relatively rare group of neoplasms that arise from the diffuse neuroendocrine system .

Methods of Application

In a study named PREF-NET, patients with GEP-NETs received a stable dose of Lanreotide Autogel at home and in hospital . The study comprised of a quantitative online survey and qualitative semi-structured interviews conducted with a subgroup of survey respondents .

Results or Outcomes

In the primary analysis of 80 patients, 98.7% of patients preferred to receive Lanreotide at home, compared with 1.3% who preferred the hospital setting . Most patients reported a positive effect on health-related quality of life (HRQoL) after the switch from hospital to home administration .

Treatment of Acromegaly

Specific Scientific Field

This application falls under the field of Endocrinology , specifically the treatment of acromegaly.

Summary of the Application

Somatuline LP is used for the treatment of acromegaly, a condition where the anterior pituitary produces abnormally high levels of growth hormone, often as a result of a tumour of the pituitary gland .

Methods of Application

Due to its short half-life and the fact that endogenous growth hormone is secreted throughout the day, sustained elevated plasma levels of lanreotide provide the best suppression of growth hormone secretion . This makes it an ideal candidate for a controlled release formulation .

Results or Outcomes

Lanreotide blocks the production of growth hormone by the pituitary gland, effectively treating the symptoms of acromegaly which include large facial bones, large hands, large feet, excessive sweating, fatigue, a large jaw and tongue, and widely spaced teeth .

Reduction of Injection-Site Pain

Specific Scientific Field

This application falls under the field of Pharmacology , specifically the administration of medication.

Summary of the Application

Somatuline LP is used in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) or acromegaly. A study named PRESTO 2 evaluated injection site pain in people living with these conditions .

Methods of Application

In the PRESTO 2 study, patients were treated with Somatuline Autogel/Somatuline Depot pre-filled syringe and their experiences of injection-site pain were compared with those treated with octreotide long-acting release syringe .

Results or Outcomes

Significantly fewer patients receiving Somatuline Autogel/Somatuline Depot reported injection-site pain lasting more than two days after their last dose compared with the octreotide long-acting release syringe (6.0% vs 22.8% [primary endpoint]; odds ratio, adjusted for disease group and occurrence of injection-site reaction: 0.13 [95% confidence interval (CI) 0.06, 0.30]; p<0.0001) . Furthermore, compared with octreotide, fewer patients treated with Somatuline Autogel/Somatuline Depot, reported interference with daily life as a result of injection-site pain (41% vs 60%) .

Nurse Preference for Syringe Use

Specific Scientific Field

This application falls under the field of Nursing , specifically the administration of medication.

Summary of the Application

The PRESTO 3 study evaluated nurses’ preference for the Somatuline Autogel syringe versus the Lanreotide Pharmathen syringe after injection-pad testing .

Methods of Application

In the PRESTO 3 study, oncology/endocrinology nurses with at least 1 year’s experience in managing neuroendocrine tumours (NETs) and/or acromegaly tested both syringes twice in a randomised order before completing an electronic survey .

Results or Outcomes

The majority (86.2%) of nurses preferred the Somatuline Autogel syringe over the Lanreotide Pharmathen syringe, with over two-thirds (67.0%) of nurses indicating a strong preference for Somatuline Autogel .

Patient Satisfaction and Control

Specific Scientific Field

This application falls under the field of Patient Care and Satisfaction , specifically the administration of medication.

Summary of the Application

Somatuline LP is used in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) or acromegaly. A study named HomeLAN evaluated patient satisfaction and control when administering at-home injections .

Methods of Application

In the HomeLAN study, people living with gastroenteropancreatic neuroendocrine tumors enrolled on Somatuline Autogel patient support programs reported feeling in control and satisfied when administering at-home injections .

Results or Outcomes

The study demonstrated patient-reported benefits when administering Somatuline Autogel/Somatuline Depot (lanreotide). These include fewer patients reporting experiencing injection-site pain and high levels of injection experience satisfaction when participating in patient support programs (PSP) .

Generic Version Approval

Specific Scientific Field

This application falls under the field of Pharmacology , specifically the approval of generic versions of medications.

Summary of the Application

Cipla Limited and its wholly owned subsidiary Cipla USA Inc., received the final approval for its Abbreviated New Drug Application (ANDA) for Lanreotide Injection from the United States Food and Drug Administration (USFDA) .

Methods of Application

Cipla’s Lanreotide Injection is AP-rated therapeutic equivalent generic version of Somatuline Depot (lanreotide) Injection. Lanreotide Injection is supplied as 120 mg/0.5 mL, 90 mg/0.3 mL, 60 mg/0.2 mL single-dose, pre-filled, ready-to-inject syringe .

Results or Outcomes

Cipla’s Lanreotide injection is indicated for the treatment of patients with Acromegaly and Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) .

Safety And Hazards

Somatuline Depot may cause serious side effects, including gallstones, changes to your blood sugar (high or low blood sugar), slow heart rate, high blood pressure, and changes in thyroid function in acromegaly patients . You should not use Somatuline Depot if you are allergic to lanreotide . It is not known whether lanreotide will harm an unborn baby. Tell your doctor if you are pregnant or plan to become pregnant .

Zukünftige Richtungen

Ipsen, the manufacturer of Somatuline Depot, announced an investment in a new state-of-the-art electronic autoinjector for Somatuline Depot, designed to improve the patient experience . The new device is expected to be launched in 2024 .

Eigenschaften

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatuline

CAS RN

127984-74-1
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Somatuline Depot
Reactant of Route 2
Somatuline Depot
Reactant of Route 3
Somatuline Depot
Reactant of Route 4
Somatuline Depot
Reactant of Route 5
Somatuline Depot
Reactant of Route 6
Somatuline Depot

Citations

For This Compound
852
Citations
R Salvatori, WW Woodmansee, M Molitch, MB Gordon… - Pituitary, 2014 - Springer
… The long-acting, extended-release aqueous-gel formulation lanreotide depot is known in the US as Somatuline ® Depot [12], and as Somatuline Autogel ® in the rest of the world. LD is …
Number of citations: 54 link.springer.com
N Karavitaki - ENDO 2015, 2015 - research.birmingham.ac.uk
… 112 patients (57%) were on octreotide (Sandostatin LAR®) and 83 (43%) on lanreotide (Somatuline Depot®). The majority of patients (>70%) reported acromegaly symptoms/signs, …
Number of citations: 0 research.birmingham.ac.uk
P Ryan - Number 6/December 2016, 2016 - ons.org
Background: Somatostatin analogs (SSAs) are a mainstay therapy for the treatment of carcinoid syndrome associated with neuroendocrine tumors (NETs). They are effective for a range …
Number of citations: 6 www.ons.org
CJ Strasburger, N Karavitaki, S Störmann… - European Journal of …, 2016 - academic.oup.com
Background Long-acting somatostatin analogues delivered parenterally are the most widely used medical treatment in acromegaly. This patient-reported outcomes survey was …
Number of citations: 68 academic.oup.com
L Lézard - lelezard.com
… between the redesigned Somatuline ® Depot syringe and the … Somatuline ® Depot syringe versus the octreotide syringe. Comparative safety and efficacy between Somatuline ® Depot …
Number of citations: 0 www.lelezard.com
R Salvatori, MB Gordon, WW Woodmansee… - Pituitary, 2017 - Springer
Purpose This analysis evaluates the 2-year effectiveness and safety of lanreotide depot/autogel (LAN), as well as treatment convenience and acromegaly symptom relief, from the …
Number of citations: 19 link.springer.com
MB Allaw, JM Switchenko, L Khalil, C Wu, OB Alese… - Oncology, 2022 - karger.com
… 51 receiving somatuline depot. The median PFS for the octreotide LAR and somatuline depot … For pts with G1 disease, the median PFS for the octreotide LAR and somatuline depot was …
Number of citations: 4 karger.com
CB Burness, S Dhillon, SJ Keam - Drugs, 2014 - Springer
Lanreotide Autogel ® (ATG) [Somatuline ® Autogel ® , Somatuline ® Depot ® ] is a prolonged-release, supersaturated aqueous gel formulation of the somatostatin analogue lanreotide …
Number of citations: 34 link.springer.com
JD Carmichael - Patient preference and adherence, 2012 - Taylor & Francis
… Outside the US, it is known as the autogel formulation, and in the US it is known as Somatuline depot formulation. Thus, many studies conducted prior to the drug’s release in the US or …
Number of citations: 26 www.tandfonline.com
D O'Toole - Expert Opinion on Drug Delivery, 2022 - Taylor & Francis
… of people living with GEP-NETs who participate in patient support programs (PSPs), demonstrated patient-reported benefits when administering Somatuline Autogel/Somatuline Depot (…
Number of citations: 2 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.